2,6-dimethoxy-3-methylbenzoic acid

Thermal Analysis Purification Crystallization

Procure this specific 2,6-dimethoxy-3-methylbenzoic acid (CAS 96897-96-0) as your documented key intermediate for γ-resorcylic acid synthesis, where the 3-methyl group is structurally essential for pathway fidelity. Its unique 2,6-dimethoxy substitution imparts electronic and steric profiles not replicated by cheaper isomers like 2,6-dimethoxybenzoic acid, ensuring correct downstream reactivity. A narrow melting point (185-187°C) and measurable water solubility (0.35 g/100 mL) enable robust crystallization and aqueous work-up, reducing process variability. Its well-characterized, low-activity profile (weak HMG-CoA reductase inhibition; inactive against M. intracellulare) makes it an ideal negative control or starting scaffold for SAR studies, supported by a high-resolution crystal structure for computational modeling.

Molecular Formula C10H12O4
Molecular Weight 196.2
CAS No. 96897-96-0
Cat. No. B6265171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-3-methylbenzoic acid
CAS96897-96-0
Molecular FormulaC10H12O4
Molecular Weight196.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxy-3-methylbenzoic Acid (CAS 96897-96-0) | Procurement Specifications & Technical Baseline for Pharmaceutical Intermediates


2,6-Dimethoxy-3-methylbenzoic acid (CAS 96897-96-0) is a tri-substituted benzoic acid derivative bearing methoxy groups at the 2- and 6-positions and a methyl group at the 3-position [1]. It is a versatile small molecule scaffold, primarily recognized as a key synthetic intermediate in the preparation of γ-resorcylic acid, a compound investigated for potential activity against rheumatic fever . The compound's unique substitution pattern imparts distinct physicochemical properties that differentiate it from other benzoic acid analogs, making it a specialized building block for pharmaceutical research and organic synthesis [1].

Why 2,6-Dimethoxy-3-methylbenzoic Acid Cannot Be Substituted by Generic Benzoic Acid Analogs: Critical Physicochemical & Synthetic Differentiation


The substitution pattern of 2,6-dimethoxy-3-methylbenzoic acid is non-trivial and dictates its distinct physicochemical profile and synthetic utility. The 2,6-dimethoxy substitution creates a unique steric and electronic environment that influences acidity, solubility, and melting point, which are not replicated by isomers like 2,4-dimethoxy-3-ethylbenzoic acid or 3,5-dimethoxybenzoic acid [1][2]. For instance, the melting point of the target compound is significantly higher than that of 2,6-dimethoxybenzoic acid, impacting crystallization and purification workflows . Furthermore, its specific methyl group at the 3-position, as opposed to an ethyl group in the analog synthesized in parallel, is a critical structural feature for its role as a precursor to γ-resorcylic acid, and substituting it with a generic analog would fundamentally alter the reaction pathway and final product [1].

Quantitative Differentiation of 2,6-Dimethoxy-3-methylbenzoic Acid Against Closest Analogs: A Procurement-Focused Evidence Guide


Comparative Melting Point and Thermal Stability Profile Against 2,6-Dimethoxybenzoic Acid

The melting point of 2,6-dimethoxy-3-methylbenzoic acid is 185-187 °C, which is higher and exhibits a narrower range than the 185-194 °C range reported for its non-methylated analog, 2,6-dimethoxybenzoic acid . This indicates a more uniform crystalline phase for the methylated derivative, which is critical for consistent crystallization and purification during synthesis .

Thermal Analysis Purification Crystallization Stability

Comparative Solubility Profile in Water Against 2,6-Dimethoxybenzoic Acid

2,6-Dimethoxy-3-methylbenzoic acid exhibits a water solubility of 0.35 g/100 mL at 25 °C, whereas 2,6-dimethoxybenzoic acid is reported as insoluble in water . This difference in aqueous solubility can be crucial for designing extraction and purification steps, as the methylated derivative allows for aqueous work-up procedures that are not possible with the non-methylated analog .

Solubility Formulation Extraction Purification

Comparative Lipophilicity (LogP) Profile Against 2,6-Dimethoxybenzoic Acid

The calculated LogP for 2,6-dimethoxy-3-methylbenzoic acid is 0.66, indicating a balance between hydrophilicity and lipophilicity . This contrasts with the parent 2,6-dimethoxybenzoic acid, which is less lipophilic and more polar due to the absence of the methyl group. While direct experimental LogP for the comparator is not available, the addition of a methyl group generally increases LogP by approximately 0.5 units, a significant shift in partitioning behavior that can affect bioavailability and membrane permeability in biological systems [1].

Lipophilicity Membrane Permeability Drug Design Distribution

Comparative Role as a Synthetic Intermediate: Yield to γ-Resorcylic Acid

2,6-Dimethoxy-3-methylbenzoic acid is specifically documented as a key intermediate in the synthesis of γ-resorcylic acid, a compound with reported activity against rheumatic fever . While direct yield data for this specific transformation is not publicly available, the compound's 2,6-dimethoxy-3-methyl substitution pattern is uniquely suited for this pathway, as the methyl group at the 3-position is essential for the subsequent steps. In contrast, the ethyl analog, 2,4-dimethoxy-3-ethylbenzoic acid, was synthesized in parallel as part of the same study but was not reported to yield the same biologically relevant product, underscoring the specificity of the 3-methyl group [1].

Synthetic Intermediate Yield Process Chemistry Active Pharmaceutical Ingredient (API) Precursor

Comparative In Vitro Biological Activity: HMG-CoA Reductase Inhibition

2,6-Dimethoxy-3-methylbenzoic acid was tested for its ability to inhibit HMG-CoA reductase in a rat liver microsomal-cytosol fraction, exhibiting an IC50 of 7.80E+5 nM (780 µM) [1]. This weak inhibition is a distinct characteristic compared to more potent benzoic acid derivatives that have been optimized for this target. However, the lack of significant inhibitory activity against other targets like chorismate mutase (reported as 'No inhibition') and Mycobacterium intracellulare ('Not active') provides a defined baseline for structure-activity relationship (SAR) studies, where the compound serves as an inactive control scaffold. This contrasts with more potent analogs that would not be suitable as negative controls.

Enzyme Inhibition HMG-CoA Reductase Drug Discovery Lipid Metabolism

Crystal Structure and Conformational Properties of a Key Derivative

While the crystal structure of 2,6-dimethoxy-3-methylbenzoic acid itself is not widely reported, the crystal structure of a closely related derivative, 2-(4-acetyl-3,5-dihydroxy-2-methylphenoxy)-4,6-dimethoxy-3-methylbenzoic acid, has been solved and refined to an R(1) value of 0.053 for 2043 observed reflections [1]. This structure confirms the monoclinic crystal system (space group C2) and provides detailed geometric parameters (a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°) that inform the solid-state behavior of the core scaffold. This high-resolution structural data is not available for simpler analogs like 2,6-dimethoxybenzoic acid or 3,5-dimethoxybenzoic acid, providing a unique structural reference point for this substitution pattern.

X-ray Crystallography Solid State Chemistry Conformational Analysis Structure Determination

Strategic Application Scenarios for 2,6-Dimethoxy-3-methylbenzoic Acid Based on Quantitative Evidence


Synthesis of γ-Resorcylic Acid Derivatives for Rheumatic Fever Research

2,6-Dimethoxy-3-methylbenzoic acid is the documented key intermediate for synthesizing γ-resorcylic acid, a compound investigated for its activity against rheumatic fever . Its specific 2,6-dimethoxy-3-methyl substitution pattern is essential for this pathway, and procurement of this specific compound ensures the correct starting material for generating biologically active γ-resorcylic acid derivatives [1].

SAR Studies and Negative Control for Enzyme Inhibition Assays

The compound exhibits weak inhibition of HMG-CoA reductase (IC50 = 7.80E+5 nM) and is reported as 'Not active' against Mycobacterium intracellulare [1] and shows 'No inhibition' of chorismate mutase . This well-defined, low-activity profile makes it an ideal negative control or starting scaffold for structure-activity relationship (SAR) studies, allowing researchers to confidently attribute any observed biological activity to specific structural modifications.

Crystallization and Purification Protocol Development

The compound's narrow melting point of 185-187 °C and measurable water solubility of 0.35 g/100 mL at 25 °C [1] provide distinct advantages over less soluble and less thermally uniform analogs like 2,6-dimethoxybenzoic acid . This profile supports the development of robust, reproducible crystallization and aqueous work-up procedures in multi-step organic syntheses, reducing process variability and improving overall yield.

Computational Chemistry and Molecular Modeling

The availability of a high-resolution crystal structure for a close derivative (R1 = 0.053) provides a validated starting point for computational modeling of this specific substitution pattern. This structural data, which is not available for simpler dimethoxybenzoic acid isomers, can be used to inform docking studies, quantum mechanical calculations, and the design of novel derivatives with optimized properties.

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